molecular formula C19H16N2O2 B11057520 1-Cyano-2-methyl-3-phenyl-2-(phenylcarbonyl)cyclopropanecarboxamide

1-Cyano-2-methyl-3-phenyl-2-(phenylcarbonyl)cyclopropanecarboxamide

Cat. No.: B11057520
M. Wt: 304.3 g/mol
InChI Key: AULLVELPQDRFRM-UHFFFAOYSA-N
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Description

2-BENZOYL-1-CYANO-2-METHYL-3-PHENYL-1-CYCLOPROPANECARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoyl group, a cyano group, a methyl group, and a phenyl group attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZOYL-1-CYANO-2-METHYL-3-PHENYL-1-CYCLOPROPANECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with a suitable cyclopropane derivative in the presence of a base to form the benzoyl-substituted cyclopropane. This intermediate is then reacted with a cyano group donor, such as sodium cyanide, under controlled conditions to introduce the cyano group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are also critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-BENZOYL-1-CYANO-2-METHYL-3-PHENYL-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-BENZOYL-1-CYANO-2-METHYL-3-PHENYL-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-BENZOYL-1-CYANO-2-METHYL-3-PHENYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-BENZOYL-1-CYANO-2-METHYL-3-PHENYL-1-CYCLOPROPANEACETAMIDE
  • 2-BENZOYL-1-CYANO-2-METHYL-3-PHENYL-1-CYCLOPROPANEETHANAMIDE
  • 2-BENZOYL-1-CYANO-2-METHYL-3-PHENYL-1-CYCLOPROPANEPROPIONAMIDE

Uniqueness

2-BENZOYL-1-CYANO-2-METHYL-3-PHENYL-1-CYCLOPROPANECARBOXAMIDE is unique due to its specific combination of functional groups and its cyclopropane ring structure. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

2-benzoyl-1-cyano-2-methyl-3-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C19H16N2O2/c1-18(16(22)14-10-6-3-7-11-14)15(13-8-4-2-5-9-13)19(18,12-20)17(21)23/h2-11,15H,1H3,(H2,21,23)

InChI Key

AULLVELPQDRFRM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C#N)C(=O)N)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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